2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-17-13-8-7-10(9-14(13)18-2)15-16-11-5-3-4-6-12(11)19-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXBQSRSJSTSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297674 | |
| Record name | 2-(3,4-Dimethoxyphenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92552-99-3 | |
| Record name | 2-(3,4-Dimethoxyphenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92552-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,4 Dimethoxyphenyl 1,3 Benzoxazole and Its Derivatives
Traditional Cyclization Approaches
Conventional methods for synthesizing benzoxazoles have long been the foundation of heterocyclic chemistry. These approaches, while effective, often necessitate harsh reaction conditions such as high temperatures and the use of strong acids.
The transformation of amides into the benzoxazole (B165842) ring system represents a versatile synthetic strategy. One modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like 2-fluoropyridine. mdpi.comresearchgate.netnih.gov This method facilitates a cascade reaction where the amide's carbonyl group is activated, followed by nucleophilic addition of a 2-aminophenol (B121084), intramolecular cyclization, and subsequent elimination to yield the 2-substituted benzoxazole. mdpi.comresearchgate.netnih.gov The reaction is generally mild, effective, and tolerates a variety of functional groups on both the amide and the 2-aminophenol substrates. mdpi.comresearchgate.net
This Tf₂O-promoted electrophilic activation has proven to be a more selective and efficient strategy compared to some traditional methods. nih.gov The process begins with the activation of the amide by Tf₂O, creating a highly reactive intermediate that readily reacts with the amino group of 2-aminophenol. nih.gov Following this, an intramolecular cyclization occurs as the hydroxyl group attacks the newly formed iminium species, leading to the final benzoxazole product. nih.gov This methodology has been successfully applied to a broad scope of amide and 2-aminophenol substrates, demonstrating its versatility. researchgate.net
Table 1: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation
| Amide Substrate | 2-Aminophenol Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-morpholino-2-phenylethan-1-one | 2-aminophenol | Tf₂O, 2-F-Pyr, DCM, rt, 1h | 95% | nih.gov |
| N,N-dimethylbenzamide | 2-aminophenol | Tf₂O, 2-F-Pyr, DCM, 90°C, 1h | 80% | researchgate.net |
| Piperidine-1-yl(phenyl)methanone | 4-methyl-2-aminophenol | Tf₂O, 2-F-Pyr, DCM, rt, 1h | 96% | researchgate.net |
The most prevalent traditional route to 2-substituted benzoxazoles is the direct condensation of 2-aminophenols with carbonyl compounds, particularly carboxylic acids or their derivatives. mdpi.comrsc.org This method typically involves heating the two components, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or boric acid, to facilitate the cyclodehydration. thieme-connect.comnih.gov For instance, the reaction of 2-aminophenol with 3,4-dimethoxybenzoic acid under such conditions would directly yield 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole. While broadly applicable, these reactions can require high temperatures (110–250 °C) and long reaction times, which can limit their use with sensitive substrates. nih.gov
The condensation can also be performed with a range of other carbonyl-containing starting materials, including aldehydes, acyl chlorides, and esters. mdpi.com The reaction with aldehydes, for example, first forms a Schiff base intermediate, which then undergoes oxidative cyclization to the benzoxazole. nih.gov Traditional methods often suffer from drawbacks like the need for strongly acidic conditions, the use of toxic catalysts, and lower product yields. nih.gov
Modern and Environmentally Benign Synthetic Strategies
In response to the limitations of traditional methods, significant research has focused on developing greener, more efficient synthetic protocols. These modern strategies often employ novel catalysts, alternative energy sources, and safer reagents to minimize environmental impact and improve reaction efficiency.
Modern synthetic approaches frequently employ catalysts to perform cyclodehydration reactions under milder conditions. A variety of catalysts have been explored, including Brønsted acids, Lewis acids, and heterogeneous solid acids. rsc.orgnih.gov For example, a reusable Brønsted acidic ionic liquid gel has been used as an efficient heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions, affording high yields of 2-arylbenzoxazoles. nih.govacs.org This method benefits from easy catalyst recovery and reusability, aligning with the principles of green chemistry. nih.govacs.org
Other effective catalysts include nano-solid acids like nano-sulfated zirconia and nano-ZSM-5 zeolites, which have been used for the one-pot synthesis of 2-arylbenzoxazoles. ijpbs.com Metal catalysts, such as copper iodide (CuI) combined with a Brønsted acid, have been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgorganic-chemistry.org This dual catalytic system tolerates various substituents on the 2-aminophenol, including both electron-donating and electron-withdrawing groups, providing good to excellent yields. organic-chemistry.org Furthermore, magnetic nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) serve as an efficient and reusable solid acid catalyst for the reaction between 2-aminophenol and aryl aldehydes under solvent-free conditions. ajchem-a.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzoxazole rings. benthamdirect.com This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often solvent-free conditions. thieme-connect.combenthamdirect.comjocpr.com The direct coupling of microwave energy with the reactant molecules leads to efficient internal heating, which can drive reactions to completion in minutes rather than hours. benthamdirect.comresearchgate.net
A variety of benzoxazole derivatives have been synthesized using microwave irradiation from the condensation of 2-aminophenol with carboxylic acids, aldehydes, or isothiocyanates. thieme-connect.comrsc.orgresearchgate.net For instance, the direct synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids has been achieved under catalyst- and solvent-free conditions using microwave irradiation, accommodating a wide range of aliphatic, aromatic, and heteroaromatic acids. thieme-connect.com Similarly, the condensation of 2-aminophenol with aromatic aldehydes can be catalyzed by reagents like deep eutectic solvents or MnO₂ nanoparticles under microwave irradiation to produce 2-arylbenzoxazoles in high yields. researchgate.netbohrium.com This rapid and efficient heating method is a cornerstone of modern, environmentally benign synthesis. benthamdirect.combohrium.com
Table 2: Comparison of Microwave-Assisted Benzoxazole Syntheses
| Reactants | Catalyst/Reagent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Carboxylic Acids | None (Solvent-free) | Microwave (full power), 20 min | Good | thieme-connect.com |
| 2-Aminophenol, Aldehydes | Deep Eutectic Solvent | Microwave | Good to Excellent | bohrium.com |
| 2-Aminophenol, Isothiocyanates | H₂O₂ (in Ethanol) | Microwave, 100°C, 10 min | 88-98% | rsc.orgnih.gov |
| 2-Aminophenol, Aldehydes | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Microwave (Solvent-free) | Moderate to Good | jocpr.com |
A notable modern strategy for forming the benzoxazole ring is through oxidative cyclodesulfurization. This method typically involves the in situ formation of a thiourea (B124793) intermediate from the reaction of a 2-aminophenol with an isothiocyanate. tandfonline.comtandfonline.com This intermediate then undergoes intramolecular cyclization with the extrusion of sulfur, promoted by an oxidizing agent. tandfonline.comtandfonline.com
A particularly green version of this method uses hydrogen peroxide as a safe and inexpensive oxidant, often in combination with microwave irradiation to accelerate the reaction. rsc.orgtandfonline.comtandfonline.com This approach avoids the use of harsh or toxic reagents and can be performed in environmentally friendly solvents like ethanol (B145695) or even water. rsc.orgnih.gov The reaction proceeds rapidly, often within minutes, and tolerates a wide array of functional groups on the isothiocyanate, including aliphatic, aromatic, and heterocyclic substrates, providing the corresponding 2-aminobenzoxazoles in excellent yields. rsc.orgtandfonline.com Iodine has also been employed as a mediator for the oxidative cyclization of thiobenzamides to form benzoxazoles. researchgate.net
Derivatization Strategies for Analogues of this compound
The this compound scaffold serves as a versatile platform for the development of novel derivatives. Strategic modifications to its core structures—the benzoxazole ring and the dimethoxyphenyl moiety—have been explored to generate a library of analogues. These derivatization strategies are crucial for tuning the molecule's properties and exploring structure-activity relationships.
Substitution Patterns on the Benzoxazole Core
The benzoxazole core of the parent compound offers several positions for substitution, allowing for the introduction of various functional groups. A common strategy involves the condensation of substituted 2-aminophenols with appropriate aldehydes or carboxylic acids. ajchem-a.comajchem-a.comnih.gov This approach allows for the incorporation of substituents onto the benzene (B151609) ring of the benzoxazole system prior to the cyclization step.
Research has shown the successful synthesis of derivatives with substituents at the 5-position of the benzoxazole ring. mdpi.com For instance, the reaction of 4-substituted-2-aminophenols (where the substituent is hydrogen, chlorine, or bromine) with appropriately substituted benzaldehydes leads to the corresponding 5-substituted-2-arylbenzoxazoles. mdpi.comresearchgate.net This method highlights the feasibility of introducing halogens, which can significantly alter the electronic and lipophilic properties of the molecule.
Another approach involves the photostimulated C-O cyclization of anions derived from carboxamides. conicet.gov.ar This method has been used to synthesize 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles, demonstrating that various electron-releasing (e.g., Me, OMe) and electron-withdrawing (e.g., CN, OCF3, CO2Et) groups can be incorporated at the 6-position of the benzoxazole core in good to excellent yields. conicet.gov.ar While not directly applied to the 2-(3,4-dimethoxyphenyl) variant in the cited study, this methodology presents a viable route for such derivatizations.
The table below summarizes examples of substitution patterns on the benzoxazole core, starting from substituted 2-aminophenols.
Table 1: Examples of 5-Substituted Benzoxazole Derivatives
| 2-Aminophenol Precursor | Resulting Substitution on Benzoxazole Core | Reference |
| 2-Aminophenol | H (Unsubstituted) | mdpi.com |
| 4-Chloro-2-aminophenol | 5-Chloro | mdpi.com |
| 4-Bromo-2-aminophenol | 5-Bromo | mdpi.com |
| 4-Methyl-2-aminophenol | 5-Methyl | conicet.gov.ar |
| 4-Methoxy-2-aminophenol | 5-Methoxy | conicet.gov.ar |
Modifications of the Dimethoxyphenyl Moiety
The 2-phenyl ring, specifically the 3,4-dimethoxy-substituted phenyl moiety, is a key site for structural modification. Altering the substituents at the 3- and 4-positions can significantly influence the molecule's conformation and interactions with biological targets.
A prominent strategy involves the O-alkylation of a precursor, 4-hydroxybenzaldehyde, followed by condensation with an aminophenol and subsequent cyclization. mdpi.comnih.gov This allows for the introduction of diverse groups at the 4-position of the phenyl ring. For example, derivatives have been synthesized where the 4-methoxy group is replaced by longer O-alkyl chains bearing functional groups like N,N-diethylamino or morpholine (B109124) moieties. mdpi.comnih.gov
Furthermore, the substituent at the 3-position has also been varied. Studies have compared analogues with and without a methoxy (B1213986) group at this position. mdpi.comnih.gov The synthesis of these compounds typically starts from differently substituted benzaldehydes, such as 3-methoxy-4-hydroxybenzaldehyde or 4-hydroxybenzaldehyde, which are then elaborated into the final benzoxazole derivatives. mdpi.com The resulting compounds, 2-(3,4-disubstituted phenyl)benzoxazoles, allow for a systematic investigation of the impact of these modifications. researchgate.net
The table below illustrates some of the modifications made to the dimethoxyphenyl group.
Table 2: Examples of Modifications on the 2-Phenyl Moiety
| Substituent at C3 | Substituent at C4 | Resulting Moiety | Reference |
| Methoxy | Methoxy | 2-(3,4-Dimethoxyphenyl) | chemspider.com |
| Hydrogen | N,N-diethylaminoethoxy | 2-(4-(2-(Diethylamino)ethoxy)phenyl) | mdpi.comnih.gov |
| Hydrogen | Morpholinoethoxy | 2-(4-(2-Morpholinoethoxy)phenyl) | mdpi.comnih.gov |
| Methoxy | N,N-diethylaminoethoxy | 2-(4-(2-(Diethylamino)ethoxy)-3-methoxyphenyl) | mdpi.comnih.gov |
| Methoxy | Morpholinoethoxy | 2-(3-Methoxy-4-(2-morpholinoethoxy)phenyl) | mdpi.comnih.gov |
Synthesis of S-Functionalized Benzoxazole Derivatives
Introducing a sulfur atom at the 2-position of the benzoxazole ring opens up further avenues for derivatization, leading to S-functionalized analogues. The key starting material for these syntheses is often 2-mercaptobenzoxazole.
One established method involves the reaction of 2-aminophenol with carbon disulfide to produce 2-mercaptobenzoxazole. nih.gov This intermediate can then undergo S-alkylation. For instance, treatment with various substituted phenacyl bromides in the presence of a base like triethylamine (B128534) yields S-substituted benzoxazole intermediates. nih.gov These intermediates can be further modified, for example, by reacting them with other heterocyclic precursors to form more complex hybrid molecules. nih.gov
Another example of S-functionalization is the synthesis of 2-(2-((benzo[d]oxazol-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives. researchgate.net This multi-step synthesis also begins with the formation of a thio-functionalized benzoxazole, which is then linked to another heterocyclic system, demonstrating the utility of the sulfur atom as a linker for creating elaborate molecular architectures.
The general scheme for this derivatization strategy is outlined below.
Table 3: General Synthetic Scheme for S-Functionalized Benzoxazoles
| Step | Reactants | Product | Reference |
| 1 | 2-Aminophenol, Carbon Disulfide | 2-Mercaptobenzoxazole | nih.gov |
| 2 | 2-Mercaptobenzoxazole, Substituted Phenacyl Bromide | 2-(Benzo[d]oxazol-2-ylthio)-1-phenylethan-1-one derivatives | nih.gov |
This approach provides a robust platform for creating a wide array of S-functionalized benzoxazole derivatives, significantly expanding the chemical space around the core structure.
Computational Chemistry and Structural Analysis of 2 3,4 Dimethoxyphenyl 1,3 Benzoxazole Analogues
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as a 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole analogue, might bind to a specific protein receptor. This understanding is crucial for predicting the binding affinity and mechanism of action. For instance, docking studies have been conducted on benzoxazole (B165842) derivatives to explore their binding modes with various enzymes, including cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor-2 (VEGFR-2), and prostaglandin (B15479496) H2 synthase (PGHS). mdpi.comnih.govresearchgate.net
Ligand-Protein Binding Mechanisms
The mechanism by which a ligand binds to a protein is multifaceted, involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. Computational studies reveal that the stability of a ligand-receptor complex is often enhanced by strong interactions at both the active site and allosteric sites. mdpi.com The benzoxazole scaffold, being aromatic and heterocyclic, possesses reactive sites that facilitate functionalization and interaction with biological receptors. biotech-asia.org
Identification of Key Interacting Residues and Binding Pockets
A primary goal of molecular docking is to identify the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions are critical for the ligand's affinity and selectivity. For example, docking studies of benzoxazole derivatives into the VEGFR-2 kinase active site showed binding patterns similar to the known inhibitor sorafenib. mdpi.com Similarly, when studying N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as COX-2 inhibitors, docking was used to understand the binding mechanism within the enzyme's active site. nih.gov
In broader studies of protein-ligand interactions, molecular dynamics (MD) simulations combined with energy decomposition analyses have successfully identified "hotspot" residues that contribute most significantly to the binding free energy. nih.govresearchgate.net For instance, in the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, key interacting residues identified include Q493, Y505, Q498, and N501 in the receptor-binding domain (RBD). nih.govresearchgate.net These studies highlight that both electrostatic and hydrophobic interactions are the primary forces driving the formation of amino acid-ligand binding pairs. nih.gov
| Receptor Target | Key Interaction Site | Significance of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 Kinase | Hinge Region / Allosteric Site | Binding similar to sorafenib, crucial for anti-proliferative activity. | mdpi.com |
| COX-2 | Enzyme Active Site | Inhibition of cyclooxygenase activity, leading to anti-inflammatory effects. | nih.gov |
| Prostaglandin H2 Synthase (PGHS) | Enzyme Active Site | High binding affinity suggests potent anti-inflammatory potential. | researchgate.net |
| BRAF Kinase | Hinge Region (Front Pocket) | Dual inhibition with VEGFR-2 for synergistic anticancer effects. | nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. A pharmacophore is an abstract representation of the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov This model defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that a molecule must possess to be active.
Generation of Pharmacophore Models for Target Activities
Pharmacophore models can be generated through two primary approaches: structure-based and ligand-based. nih.govresearchgate.net Structure-based methods derive the pharmacophore directly from the known 3D structure of a ligand-receptor complex, identifying the key interaction points. nih.govnih.gov Ligand-based methods, conversely, align a set of known active molecules and extract the common chemical features responsible for their activity. nih.gov
For example, a five-point pharmacophore hypothesis (AADPR: two hydrogen bond acceptors, one donor, one positive group, and one ring) was successfully developed for a series of 5HT7 receptor antagonists. researchgate.net In another study, a pharmacophore model generated from a protein-ligand complex revealed that hydrophobic interactions were predominant, with specific hydrogen bond donor (HBD) features also being crucial for binding. nih.gov These models serve as 3D queries to search for novel, structurally diverse compounds with the potential for similar biological activity. researchgate.net
Virtual Screening Protocols Based on Pharmacophore Features
Pharmacophore models are powerful tools for virtual screening (VS), a computational technique used to search large libraries of chemical compounds for molecules that are most likely to bind to a drug target. nih.gov The pharmacophore model acts as a filter, rapidly identifying compounds from databases (containing millions of molecules) that possess the required 3D arrangement of functional groups. researchgate.net
A typical virtual screening workflow involves several sequential steps. nih.gov First, a validated pharmacophore model is used to screen a large compound database. The resulting "hits" are then subjected to further filtering, often based on drug-likeness criteria (like Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The most promising candidates from this stage are then passed to molecular docking simulations to predict their binding modes and affinities more accurately. nih.govnih.gov This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates for experimental testing.
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Pharmacophore Model Generation | A 3D model representing essential interaction features is created based on known active ligands or a receptor structure. | To create a 3D query for database searching. | nih.govresearchgate.net |
| 2. Database Screening | Large compound libraries (e.g., ZINC, ChEMBL) are searched using the pharmacophore model as a filter. | To identify molecules that geometrically and chemically match the pharmacophore. | nih.govresearchgate.net |
| 3. Hit Filtering | The initial hits are filtered based on properties like drug-likeness (e.g., Lipinski's rules) and ADMET profiles. | To remove compounds with unfavorable pharmacokinetic properties or potential toxicity. | nih.govnih.gov |
| 4. Molecular Docking | The refined list of candidates is subjected to molecular docking studies. | To predict the binding conformation and estimate the binding affinity with the target protein. | nih.gov |
| 5. Experimental Validation | The top-ranked compounds are synthesized and tested in biological assays. | To confirm the predicted biological activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By calculating molecular descriptors that quantify various physicochemical properties (steric, electronic, hydrophobic), QSAR models can predict the activity of new compounds before they are synthesized, thus guiding lead optimization. nih.govnih.gov
In a 3D-QSAR study on benzoxazole derivatives as anticancer agents, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D grid-based descriptors representing the steric and electrostatic fields around the aligned molecules. The study developed models with good predictive ability for activity against various cancer cell lines (HepG2, HCT-116, and MCF-7). nih.gov The statistical robustness of a QSAR model is assessed using parameters like the correlation coefficient (r² or R²), which measures the fit of the model to the training data, and the cross-validated correlation coefficient (q² or Q²), which assesses its predictive power. nih.govnih.gov For instance, a robust 3D-QSAR model for antileishmanial dihydrobenzofurans was developed that could effectively guide the synthesis of new, more potent analogues. mdpi.com
Development of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the biological activity of chemical compounds, thereby streamlining the drug discovery process. For benzoxazole derivatives, including analogues of this compound, both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been instrumental in building predictive models. shd-pub.org.rs
The development of these models begins with a dataset of substituted benzoxazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values), which are converted to their logarithmic equivalents (pIC₅₀) to serve as the dependent variables in the QSAR analysis. nih.govnih.gov This dataset is then typically divided into a training set, used to construct the model, and a test set, used to validate its predictive reliability. nih.govijddd.com
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely employed. nih.govrsc.org These methods establish a quantitative link between the biological activity of the molecules and their 3D structural properties. nih.gov In CoMFA, the steric and electrostatic fields of the compounds are calculated, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The process involves aligning the molecules, often using a highly active compound from the dataset as a template, to ensure that structural variations are consistently evaluated. nih.gov
The statistical robustness and predictive power of the generated QSAR models are assessed using several metrics. The leave-one-out cross-validation coefficient (q² or Rcv²) is a measure of internal validation, while the predictive correlation coefficient (R²pred) is determined using the external test set. nih.govrsc.org A statistically significant and reliable 3D-QSAR model is characterized by high values for these coefficients. For instance, studies on benzoxazole derivatives have yielded CoMFA and CoMSIA models with good predictability, as indicated by their validation scores. nih.govresearchgate.net The ultimate goal is to develop robust models that can be used for the in silico screening of virtual libraries to identify new, potent analogues. nih.gov
Table 1: Statistical Parameters for 3D-QSAR Models of Benzoxazole Analogues This table presents example statistical values from a QSAR study on benzoxazole derivatives against various cell lines, demonstrating model validity.
| Model | Cell Line | q² (Rcv²) | R²pred |
| CoMFA | HepG2 | 0.509 | 0.5128 |
| HCT-116 | 0.574 | 0.5597 | |
| MCF-7 | 0.568 | 0.5057 | |
| CoMSIA | HepG2 | 0.711 | 0.6198 |
| HCT-116 | 0.531 | 0.5804 | |
| MCF-7 | 0.669 | 0.6577 | |
| Data sourced from a 3D-QSAR study on benzoxazole derivatives. nih.gov |
Correlation of Structural Descriptors with Biological Potency
A key outcome of QSAR studies is the identification of specific structural features, or descriptors, that correlate with the biological potency of a series of compounds. This information provides a rational basis for designing more effective molecules. For benzoxazole analogues, a strong structure-activity relationship (SAR) has been observed, with substituents at various positions on the benzoxazole core and its 2-phenyl ring significantly influencing activity. nih.gov
3D-QSAR models visualize these correlations through contour maps. nih.gov
Steric Fields: These maps indicate regions where bulky (sterically favored) or smaller (sterically disfavored) groups affect biological activity.
Electrostatic Fields: These maps highlight areas where electropositive or electronegative substituents enhance or diminish potency.
Hydrophobic and Hydrogen Bonding Fields: CoMSIA maps further delineate regions where hydrophobic groups, hydrogen bond donors, or hydrogen bond acceptors are preferred for optimal interaction with the biological target. nih.gov
Analysis of these descriptors for various heterocyclic compounds, including benzoxazoles, has revealed several guiding principles for enhancing potency. nih.gov For example, the presence of phenyl rings with electron-withdrawing groups, an increased number of aromatic rings, and high branching have been identified as prerequisites for certain biological activities. nih.gov In a study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives, compounds bearing a methoxy (B1213986) group at the 3-position of the phenyl ring generally showed higher antiproliferative activity. mdpi.com Furthermore, the nature of substituents at the 4-position of the phenyl ring and the 5-position of the benzoxazole core was also found to be critical for potency. nih.gov These insights, derived from correlating structural descriptors with activity, allow medicinal chemists to understand how modifications to lipophilicity, electronic properties, and steric compatibility can optimize interactions with molecular targets. nih.gov
In silico ADME Predictions for Lead Optimization
During the lead optimization phase of drug discovery, it is essential to evaluate the pharmacokinetic properties of promising compounds. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles allows for the early identification of candidates with favorable drug-like properties, reducing later-stage failures. japtronline.com For analogues of this compound, various computational models are used to predict key ADME parameters.
A primary assessment involves evaluating compliance with established empirical rules for drug-likeness. nih.gov
Lipinski's Rule of Five: This rule predicts poor absorption or permeation if a compound violates two or more of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.govresearchgate.net
Veber's Rule: This rule suggests good oral bioavailability for compounds with a rotatable bond count ≤ 10 and a polar surface area (TPSA) ≤ 140 Ų. nih.gov
Beyond these rules, specific ADME properties are predicted using various models:
Absorption: Intestinal absorption is a critical factor for oral bioavailability. In silico models can predict the percentage of absorption in the human intestine. nih.govmdpi.com Efflux transporters like P-glycoprotein (P-gp) can limit absorption by pumping drugs out of cells; therefore, predicting whether a compound is a P-gp substrate or inhibitor is also important. mdpi.comnih.gov
Distribution: Key distribution parameters include the volume of distribution (Vd) and blood-brain barrier (BBB) permeability. japtronline.commdpi.com A higher Vd suggests greater distribution into tissues, while BBB permeability indicates whether a compound can enter the central nervous system. japtronline.comnih.gov Binding to plasma proteins like human serum albumin (HSA) is also assessed, as it affects the free concentration of the drug. mdpi.com
Metabolism: The prediction of interactions with cytochrome P450 (CYP) enzymes is vital, as these enzymes are central to drug metabolism. Models forecast whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which helps in predicting potential drug-drug interactions. mdpi.com
Table 2: Predicted In silico ADME Properties for Drug-like Compounds This table shows a representative set of ADME parameters and their desired ranges, which are commonly predicted for lead compounds.
| ADME Parameter | Description | Favorable Range/Outcome |
| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |
| milogP | Lipophilicity (Octanol-water partition coefficient) | < 5 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | < 140 Ų |
| Human Intestinal Absorption | Percentage absorbed from the gut | High (>70-80%) |
| BBB Permeability | Ability to cross the blood-brain barrier | Yes/No (depending on target) |
| P-gp Substrate | Efflux by P-glycoprotein | No |
| CYP Isoform Inhibition (e.g., CYP3A4) | Inhibition of key metabolic enzymes | No |
| Data compiled from principles discussed in various in silico ADME studies. japtronline.comnih.govresearchgate.netmdpi.com |
Biological Activities and Potential Therapeutic Applications Pre Clinical/in Vitro Focus
Anticancer Activity Studies in vitro
The 2-arylbenzoxazole structure, particularly with specific substitutions on the phenyl ring, has been a focal point of research for developing novel anticancer agents. mdpi.com The presence of methoxy (B1213986) groups, as in the case of 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole, has been noted in various studies as a feature that can influence the compound's biological activity.
Cytotoxicity Against Cancer Cell Lines (e.g., A549, MCF-7, HeLa, HepG2)
The cytotoxic potential of benzoxazole (B165842) derivatives has been evaluated against a range of human cancer cell lines. In a study focused on a series of 2-(3,4-dimethoxyphenyl)benzazoles, various analogues were synthesized and tested for their anticancer effects. nih.gov Within this study, while a dichloro-substituted benzimidazole (B57391) derivative showed the highest potency against the A549 lung cancer cell line (GI50 value of 1.5 μg/mL), and an imidazopyridine analogue demonstrated notable inhibition of MCF-7 (breast cancer) and HeLa (cervical cancer) cells, the specific cytotoxic data for the unsubstituted this compound was not highlighted as a top performer. nih.gov
Another comprehensive study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives also reported on their antiproliferative activities. mdpi.com It was generally observed that derivatives bearing a methoxy group at the 3-position of the phenyl ring tended to exhibit higher activity. mdpi.com However, specific IC50 values for this compound against the cell lines A549, MCF-7, HeLa, and HepG2 are not detailed in the available abstracts, suggesting its activity might be moderate in comparison to other analogues within the same series. nih.govmdpi.com
For context, other benzoxazole derivatives have demonstrated significant cytotoxicity. For instance, a series of modified benzoxazoles showed IC50 values against MCF-7 and HepG2 cells ranging from 3.22 to 32.53 µM. nih.govmdpi.com
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| Dichloro-benzimidazole analogue¹ | A549 | ~1.5 µg/mL | nih.gov |
| Imidazopyridine analogue¹ | MCF-7 | ~7.0 µg/mL | nih.gov |
| Imidazopyridine analogue¹ | HeLa | ~5.5 µg/mL | nih.gov |
| Benzoxazole Derivative (Compound 8d) | MCF-7 | 3.43 | mdpi.comnih.gov |
| Benzoxazole Derivative (Compound 8d) | HepG2 | 2.43 | mdpi.comnih.gov |
| Benzoxazole Derivative (Compound 12l) | MCF-7 | 15.21 | researchgate.net |
| Benzoxazole Derivative (Compound 12l) | HepG2 | 10.50 | researchgate.net |
¹ Specific structures are detailed in the cited reference.
Inhibition of Angiogenesis (e.g., VEGFR-2 inhibition in HUVEC cells)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a key regulator. nih.gov The benzoxazole scaffold has been utilized as a basis for designing potent VEGFR-2 inhibitors. nih.govmdpi.comnih.gov
Several studies have synthesized series of benzoxazole derivatives and tested their ability to inhibit VEGFR-2. For example, one study designed novel benzoxazole derivatives that showed promising IC50 values for VEGFR-2 inhibition. researchgate.net Another study reported a benzoxazole derivative (compound 8d) with a VEGFR-2 inhibition IC50 value of 0.0554 µM, which was more potent than the reference drug sorafenib. mdpi.comnih.gov These findings underscore the potential of the benzoxazole core in targeting angiogenesis.
While these studies establish the potential of the benzoxazole class as VEGFR-2 inhibitors, specific data on the direct inhibitory effect of this compound on VEGFR-2 or its anti-angiogenic effects in Human Umbilical Vein Endothelial Cell (HUVEC) assays are not explicitly available in the searched literature. However, a study on related derivatives did show that one compound (14b) could reduce the proliferation and migratory potential of HUVEC cells. nih.gov
Apoptosis Induction in Cancer Cells
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that benzoxazole derivatives can trigger this process in cancer cells, often as a consequence of VEGFR-2 inhibition. nih.govmdpi.com
For instance, a benzoxazole derivative, compound 14b, was found to arrest the HepG2 cell cycle and induce apoptosis in 16.52% of the cell population, a significant increase compared to control cells. nih.gov This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Similarly, another benzoxazole derivative (compound 12l) was shown to induce apoptosis in 35.13% of HepG2 cells and significantly elevate levels of caspase-3 and the pro-apoptotic protein BAX. researchgate.net A different derivative, 8d, also demonstrated a significant apoptotic effect on HepG2 cells. mdpi.comnih.gov
These examples highlight the capability of the benzoxazole scaffold to induce apoptosis in cancer cells. However, direct evidence and specific quantitative data for apoptosis induction by this compound are not provided in the reviewed literature.
Antimicrobial Activity Investigations in vitro
The benzoxazole nucleus is also a well-known pharmacophore in the field of antimicrobial agents. nih.govnih.gov Numerous synthetic benzoxazole derivatives have been reported to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
While the benzoxazole class, in general, has shown promise as antibacterial agents, studies on the specific compound this compound have indicated a lack of significant activity. nih.govmdpi.com A study that synthesized and evaluated a series of 2-(3,4-dimethoxyphenyl)benzazoles reported that the compounds possessed no important antibacterial activities. nih.gov This finding is corroborated by another study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives which noted that the majority of the tested compounds did not show antibacterial effects. mdpi.com
Table 2: Antibacterial Activity of this compound
| Compound | Bacterial Strains | Activity (MIC) | Reference |
|---|
Antifungal Properties (e.g., against Candida species, Aspergillus niger)
Similar to the findings for antibacterial activity, the antifungal potential of this compound appears to be limited. A study evaluating a series of 2-(3,4-dimethoxyphenyl)benzazoles concluded that the synthesized compounds did not have significant antifungal activities. nih.gov
For context, other classes of benzoxazole derivatives have demonstrated activity against fungal pathogens. For example, some benzoxazole derivatives have been shown to be active against various Candida species. nih.gov However, the specific 3,4-dimethoxyphenyl substitution pattern in the target compound does not appear to confer notable antifungal properties based on the available research. nih.gov
Table 3: Antifungal Activity of this compound
| Compound | Fungal Strains | Activity (MIC) | Reference |
|---|
Anti-inflammatory Properties
The benzoxazole nucleus is a key feature in various compounds investigated for their anti-inflammatory potential. Research has often focused on the ability of these molecules to interfere with the inflammatory cascade, particularly through the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Studies have evaluated various benzoxazole derivatives for their ability to selectively inhibit the COX-2 isoform, which is upregulated during inflammation, over the constitutively expressed COX-1 isoform, which is associated with gastrointestinal and renal side effects. nih.govnih.gov
While direct inhibitory data for this compound is not detailed in the provided sources, extensive research on structurally similar compounds highlights the potential of this chemical class. For instance, a series of N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives were synthesized and showed potent COX-2 inhibition. nih.govresearchgate.net One of the most promising compounds from this series, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide, demonstrated significant COX-2 inhibitory activity. nih.gov Another study identified 2-(2-arylphenyl)benzoxazoles as a novel scaffold for selective COX-2 inhibitors. nih.gov
The in vitro COX-1 and COX-2 inhibitory studies on these related series showed that synthesized compounds could potentially inhibit COX-2 with IC50 values ranging from 0.04 to 26.41 µM, while inhibition of COX-1 was in the range of 0.98 to 33.33 µM. researchgate.net
Table 1: COX Inhibition Data for Representative Benzoxazole Derivatives
| Compound Series | Target | Activity (IC50) | Selectivity |
|---|---|---|---|
| Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole | COX-1 | 0.98 - 33.33 µM | Varies |
| Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole | COX-2 | 0.04 - 26.41 µM | Varies |
| 2-(2-Arylphenyl)benzoxazoles | COX-2 | Potent Inhibition | Selective |
Other Investigated Biological Activities
Beyond anti-inflammatory effects, the 2-arylbenzoxazole scaffold has been evaluated for its interaction with other significant biological targets.
The adenosine (B11128) A2A receptor is a key target in the central nervous system, and its antagonism is a promising therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org The 2-arylbenzoxazole scaffold has been identified as a potential foundation for the development of novel A2A receptor antagonists. researchgate.netnih.gov
Research into a series of 2-furoyl-benzoxazoles identified hits that bind to the human A2A receptor (hA2AR) in the micromolar range. nih.gov Subsequent structural modifications based on docking studies led to the development of benzoxazole derivatives with significantly enhanced, nanomolar-range affinity and high antagonist activity. For example, one modified compound exhibited a Ki of 40 nM and an IC50 of 70.6 nM. nih.gov This demonstrates that the benzoxazole ring is a highly effective scaffold for designing new and potent A2A antagonists. nih.gov
Nonsense mutations in a gene can introduce a premature termination codon (PTC), leading to the production of a truncated, non-functional protein. nih.gov Small molecules known as translational readthrough-inducing drugs (TRIDs) can cause the ribosome to misread the PTC and synthesize a full-length protein. nih.govmdpi.com
The benzoxazole scaffold has been investigated in the search for new TRIDs. nih.gov In a study aimed at identifying novel chemical scaffolds with this activity, a 2-(3,5-dichlorophenyl)benzoxazole derivative was synthesized and evaluated. nih.gov This investigation highlights the potential of the benzoxazole core structure in the development of drugs for genetic disorders caused by nonsense mutations. While specific data on the 2-(3,4-dimethoxyphenyl) variant was not present in the search, the exploration of other substituted benzoxazoles suggests the scaffold's relevance in this therapeutic area. nih.gov
Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors are a major focus of drug discovery. google.com
The benzoxazole structure has been incorporated into molecules designed as kinase inhibitors. nih.gov For example, novel acetamide (B32628) derivatives containing both benzoxazole and 1,2,4-triazole (B32235) rings were synthesized and evaluated for p38α MAP kinase inhibition. One of the most active compounds in this series demonstrated a superior inhibitory potency (IC50: 0.031 µM) compared to the standard inhibitor SB 203580 (IC50: 0.043 µM). nih.gov
Furthermore, a structurally related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was investigated for its ability to inhibit the enzyme NRH:quinone oxidoreductase 2 (NQO2), a target for inflammation and cancer. nih.gov This highlights the potential of the 2-(3,4-dimethoxyphenyl) substitution pattern on a related heterocyclic scaffold for potent enzyme inhibition. nih.gov
Table 2: Enzyme Inhibition Data for a Representative Benzoxazole Derivative
| Compound Series | Target Enzyme | Activity (IC50) |
|---|---|---|
| N-(benzoxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide | p38α MAP kinase | 0.031 µM |
Mechanistic Investigations of 2 3,4 Dimethoxyphenyl 1,3 Benzoxazole Bioactivity
Cellular and Molecular Targets
The bioactivity of 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole and its analogs stems from their ability to interact with specific cellular and molecular components. These interactions are crucial in eliciting downstream effects that inhibit the proliferation of cancer cells and fungi. Benzoxazole (B165842) derivatives have been shown to exert their effects through mechanisms like enzyme inhibition and the disruption of cellular signaling pathways. nih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including many drugs. nih.govnih.gov The interaction of chemical compounds with these enzymes can significantly alter their therapeutic efficacy and toxicity. nih.govnih.gov Some drugs can inhibit CYP enzymes, leading to decreased metabolism and potentially toxic accumulation of other co-administered drugs. youtube.com Conversely, other compounds can induce CYP activity, accelerating drug metabolism and reducing efficacy. youtube.com
While direct studies on this compound are limited, research on the structurally analogous benzothiazole (B30560), 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610), provides significant insight into potential interactions with CYP enzymes. In studies involving breast and colorectal cancer (CRC) cell lines, the role of CYP1A1, CYP2S1, and CYP2W1 in mediating the antitumor activity of this benzothiazole was investigated.
The findings indicate a complex interplay:
CYP1A1: Depletion of CYP1A1 was found to nullify the sensitivity of cancer cells to the benzothiazole compound, suggesting this enzyme is crucial for the compound's activity.
CYP2S1: This enzyme appears to be involved in the deactivation of benzothiazoles. Knockdown of CYP2S1 actually sensitized both breast and CRC cells to the compound.
CYP2W1: In contrast to CYP2S1, the depletion of CYP2W1 led to significant resistance to the compound in CRC cells, indicating its importance for the bioactivation of the benzothiazole in these specific cancer cells.
These results suggest that different CYP isoforms play distinct and sometimes opposing roles in the metabolic processing of these compounds.
Table 1: Role of CYP450 Isoforms in Mediating Benzothiazole Activity
| CYP Isoform | Role in Bioactivity of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Effect of Knockdown on Cancer Cells |
|---|---|---|
| CYP1A1 | Appears crucial for compound activity | Abrogated sensitivity |
| CYP2S1 | Involved in deactivation of the compound | Increased sensitivity |
| CYP2W1 | Important for bioactivation in Colorectal Cancer (CRC) | Caused marked resistance in CRC cells |
Data derived from studies on the benzothiazole analog, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.
A primary mechanism through which benzoxazole derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Studies on various benzoxazole derivatives have demonstrated their ability to halt the cell cycle at different phases. For instance, the benzoxazole derivative K313 was shown to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. nih.gov Other research on different, yet related, benzimidazole (B57391) derivatives also confirmed the ability to suppress cell cycle progression. nih.govmdpi.com
Following cell cycle arrest, many of these compounds trigger apoptosis. The induction of apoptosis by benzoxazole derivatives often involves the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by several key events:
Mitochondrial Membrane Potential (MMP) Disruption: A significant decrease in the MMP is a common observation. nih.gov
Caspase Activation: The process activates a cascade of enzymes called caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is frequently reported. nih.gov
Protein Cleavage: Activated caspase-3 leads to the cleavage of key cellular proteins, such as poly ADP-ribose polymerase (PARP). nih.gov
Regulation by Bcl-2 Family: The balance of pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2 is often shifted to favor cell death. nih.govmdpi.com One study on a benzoxazole derivative (12l) showed it induced apoptosis by significantly increasing BAX and decreasing Bcl-2 levels. nih.govresearchgate.net
Table 2: Effects of Benzoxazole Derivatives on Cellular Processes in Cancer Cells
| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway Induction | Key Molecular Events |
|---|---|---|---|---|
| K313 | Nalm-6, Daudi (B-cell leukemia/lymphoma) | G0/G1 Phase Arrest nih.gov | Mitochondrial Pathway nih.gov | Decreased MMP; Activation of Caspase-9, -3; PARP cleavage. nih.gov |
| Derivative 12l | HepG2 (Liver Cancer) | Pre-G1 and G1 Phase Arrest nih.govresearchgate.net | Intrinsic Pathway nih.govresearchgate.net | 2.98-fold increase in Caspase-3; 3.40-fold increase in BAX; 2.12-fold decrease in Bcl-2. nih.govresearchgate.net |
| General Benzimidazoles | MDA-MB-231, SKOV3, A549 | G1, G2, and S phase arrest (varies by compound) nih.gov | Apoptosis Induction nih.gov | EGFR inhibition. nih.gov |
The antifungal activity of the benzoxazole class of compounds is attributed to their ability to disrupt multiple, vital components of the fungal cell. researchgate.netmdpi.com
Sterol Synthesis: The fungal cell membrane contains ergosterol (B1671047), a sterol that is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. plos.orgresearchgate.net This pathway is a major target for antifungal drugs. frontiersin.orgtaylorfrancis.com Some benzoxazole derivatives have been shown to interfere with ergosterol biosynthesis. researchgate.net This disruption compromises the integrity of the fungal cell membrane, leading to cell death. researchgate.net Studies on related benzimidazole derivatives have confirmed that they can target key enzymes like Erg11p in the ergosterol pathway, causing an accumulation of toxic sterol intermediates and depletion of ergosterol. nih.govnih.gov
Efflux Pumps: Fungi can develop resistance to antifungal drugs by overexpressing efflux pumps, which are membrane transporters that actively expel toxic substances from the cell. nih.govnih.govnih.gov These pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) classes, can reduce the intracellular concentration of an antifungal agent, rendering it ineffective. nih.gov Research indicates that some benzoxazole derivatives can interfere with the function of these efflux pumps in Candida albicans. researchgate.net By inhibiting these pumps, the compounds can restore or enhance the susceptibility of resistant fungal strains to antifungal drugs. nih.govnih.gov
Mitochondrial Respiration: Fungal mitochondria are central to cellular energy production and are essential for pathogenicity. mit.edunih.gov Disruption of mitochondrial function and respiration presents a promising strategy for developing new antifungal therapies. mit.edunih.gov Damage to the mitochondrial membrane can lead to an increase in reactive oxygen species (ROS), which causes oxidative stress and can trigger apoptosis in fungal cells. mdpi.com While direct evidence for this compound is pending, targeting mitochondrial function is a known mechanism for other antifungal agents and a plausible mode of action for this chemical class. nih.govmdpi.com
Signaling Pathway Modulation
In addition to directly targeting cellular components, benzoxazole derivatives are known to modulate key signaling pathways that are critical for the survival, proliferation, and angiogenesis of cancer cells. nih.gov The specific pathways affected can vary depending on the exact structure of the derivative.
Studies have identified several key pathways that are inhibited by various benzoxazole compounds:
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.gov Several novel benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2. nih.govnih.govmdpi.com By blocking this pathway, these compounds can potentially inhibit tumor growth and metastasis. nih.gov
mTOR/p70S6K Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. The benzoxazole derivative K313 was found to suppress this pathway by downregulating the phosphorylation of p70S6K, a key protein downstream of mTOR. nih.gov This inhibition contributes to the observed cell cycle arrest and reduced cell viability. nih.gov
JAK2 Signaling: Cheminformatic analysis of a series of 2-amino-aryl-7-aryl-benzoxazole compounds pointed to Janus Kinase 2 (JAK2) as a potential molecular target. nih.gov Subsequent assays confirmed that some of these compounds could inhibit JAK2, a kinase involved in cytokine signaling that can promote cancer cell proliferation. nih.gov
Table 3: Signaling Pathways Modulated by Benzoxazole Derivatives
| Derivative Class / Compound | Target Pathway | Biological Consequence |
|---|---|---|
| Novel Benzoxazole Derivatives | VEGFR-2 nih.govnih.govmdpi.com | Inhibition of angiogenesis, anti-proliferative effects. nih.gov |
| K313 | mTOR/p70S6K nih.gov | Inhibition of cell survival and cell cycle progression. nih.gov |
| 2-amino-aryl-7-aryl-benzoxazoles | JAK2 nih.gov | Potential inhibition of cytokine-driven cell proliferation. nih.gov |
Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxyphenyl 1,3 Benzoxazole Analogues
Influence of Substituents on Biological Activity
The potency and selectivity of 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole analogues can be significantly modulated by the introduction of different functional groups at various positions on the benzoxazole (B165842) ring and the phenyl moiety.
The benzoxazole scaffold, a fusion of benzene (B151609) and oxazole (B20620) rings, offers several positions for substitution, with the C-5 position being a primary focus of synthetic modifications. Research has consistently shown that the nature and position of substituents on the benzoxazole ring are critical determinants of biological activity, particularly for anticancer and antimicrobial properties. nih.govmdpi.com
Substitutions at the C-2 and C-5 positions of the benzoxazole core are of paramount importance, and the biological potency is often enhanced when both positions are substituted. nih.govmdpi.com For instance, the introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the benzoxazole ring has been shown to enhance antiproliferative activity against various cancer cell lines. mdpi.com In a series of 2-arylbenzoxazole derivatives, compounds bearing a chlorine atom at the 5-position generally exhibited higher antiproliferative activity compared to their unsubstituted counterparts. mdpi.com For example, a 5-chlorobenzoxazole (B107618) derivative with a morpholine-substituted benzene ring at the 2-position showed pronounced activity against several cancer cell lines, in some cases surpassing the activity of the reference drug etoposide. mdpi.com
The presence of electron-withdrawing or electron-donating groups at different positions on the benzoxazole ring can influence the molecule's electronic properties and its ability to interact with biological targets. researchgate.net For example, in a study of acetylcholinesterase and butyrylcholinesterase inhibitors, the presence of a 4-methyl or 5-chloro substituent on the benzoxazole ring showed the highest inhibitory activity. rsc.org
The following table summarizes the effect of various substituents on the benzoxazole ring on the biological activity of selected analogues.
| Compound Analogue | Benzoxazole Ring Substituent (Position) | 2-Phenyl Ring Substituent | Targeted Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-(4-morpholinophenyl)benzoxazole | Cl (5) | 4-morpholinophenyl | Antiproliferative | Enhanced activity against Capan-1, HCT-116, and LN-229 cancer cell lines compared to etoposide. | mdpi.com |
| 5-Bromo-2-arylbenzoxazole | Br (5) | Aryl | Antiproliferative | Substitution with bromine at position 5 is a key strategy for enhancing biological activity. | mdpi.com |
| 7-Bromo-3-(2-benzoxazol-5-yl)alanine derivative | Br (7) | (Varies) | Antimicrobial | Introduction of a bromine atom at position 7 increased antimicrobial activity. | nih.gov |
| 5-Nitro-2-cyclohexyl Benzoxazole | NO2 (5) | Cyclohexyl | Antimicrobial | Found to be highly active against Bacillus subtilis. | jocpr.com |
| 5-Chloro-2-cyclohexylmethyl Benzoxazole | Cl (5) | Cyclohexylmethyl | Antimicrobial | Exhibited antimycotic activity against C. albicans. | jocpr.com |
The 2-(3,4-dimethoxyphenyl) group is a crucial component of the parent molecule, and its modification has been a key strategy in the development of analogues with improved biological profiles. The two methoxy (B1213986) groups at the 3 and 4-positions of the phenyl ring play a significant role in the molecule's interaction with biological targets.
Studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives have demonstrated that the presence of a methoxy group at the 3-position of the phenyl ring generally leads to higher antiproliferative activity compared to compounds without this substitution. mdpi.com This suggests that the electronic and steric properties conferred by the 3-methoxy group are favorable for anticancer activity. Furthermore, modifications at the 4-position of the phenyl ring also have a substantial impact. For instance, derivatives with an N,N-diethyl group or a morpholine (B109124) substituent at the 4-position have shown higher antiproliferative activity. mdpi.com
In a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, the dimethoxyphenyl moiety was also found to be important for selective COX-2 inhibition. nih.gov The specific arrangement of the methoxy groups can influence the binding affinity and selectivity of the compounds for their target enzymes. The replacement of the 3,4-dimethoxyphenyl moiety with other substituted phenyl rings has been explored to understand the SAR. For example, the introduction of halogens or small alkyl groups at the para-position of the 3-phenyl ring in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles slightly enhanced chitin (B13524) synthesis inhibitory activity, while bulky substituents were detrimental. nih.govresearchgate.net
The following table provides an overview of how modifications to the dimethoxyphenyl moiety influence the biological activity of benzoxazole analogues.
| Compound Analogue | Modification of Dimethoxyphenyl Moiety | Targeted Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-(3-Methoxy-4-(N,N-diethyl)phenyl)-5-chlorobenzoxazole | Methoxy at C3, N,N-diethyl at C4 | Antiproliferative | Enhanced activity against HCT-116 and NCI-H460 cancer cell lines. | mdpi.com |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | 3,5-dimethoxyphenyl | Anti-inflammatory (COX-2 inhibition) | Potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. | nih.gov |
| 2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole | Cyclic analogue of 4-methoxyphenyl | Antimycobacterial | Considered a potentially effective substituent, isosteric to the methylsulfanyl moiety. | nih.gov |
| 5-(2,6-dimethoxybenzoylamino)-3-(4-halophenyl)isoxazoles | Introduction of halogens at para-position of the phenyl ring | Chitin synthesis inhibition | Slightly enhanced activity. | nih.govresearchgate.net |
Key Pharmacophoric Features for Targeted Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, several key pharmacophoric features have been identified for their targeted activities, particularly as anticancer and enzyme inhibitory agents.
For VEGFR-2 inhibitors, a common pharmacophore model includes a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. researchgate.net The benzoxazole scaffold itself provides a rigid and planar structure that can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. researchgate.net
In the context of anti-inflammatory activity through COX-2 inhibition, the 2-phenyl-1,3-benzoxazole scaffold has been identified as a novel and selective ligand. acs.org Docking studies have revealed that the benzoxazole ring and the substituted phenyl ring fit into the active site of the COX-2 enzyme, forming key interactions with amino acid residues.
Conformational and Electronic Requirements for Activity
The biological activity of this compound analogues is not only dependent on the presence of specific functional groups but also on their three-dimensional arrangement (conformation) and electronic properties. The planar nature of the benzoxazole ring system is a significant feature, facilitating effective interactions with biological macromolecules. researchgate.net
The electronic nature of the substituents plays a critical role. The reactions of benzaldehydes bearing electron-donating substituents (like methoxy) or electron-withdrawing substituents (like chloro) with 2-aminophenols to form benzoxazoles proceed in good yields, indicating the tolerance of the reaction to a range of electronic effects. nih.gov However, the electronic properties of the final molecule significantly influence its biological activity. For instance, the higher yield of benzoxazoles from p-chlorobenzaldehyde compared to other substituted benzaldehydes in some synthetic routes can be attributed to the electron-withdrawing effect of the chlorine atom on the carbonyl group, which can also translate to altered biological activity. nih.gov
Computational studies, such as molecular docking, have been employed to understand the conformational and electronic requirements for activity. These studies help in visualizing the binding modes of the benzoxazole derivatives within the active sites of their target proteins, such as VEGFR-2. researchgate.net The orientation of the dimethoxyphenyl group relative to the benzoxazole core, and the specific interactions formed by the methoxy groups, are critical for achieving high binding affinity and, consequently, potent biological activity.
Future Directions in Academic Research of 2 3,4 Dimethoxyphenyl 1,3 Benzoxazole
Exploration of Novel Synthetic Routes for Diverse Analogues
Future synthetic research on 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is expected to focus on the development of more efficient, cost-effective, and environmentally friendly methodologies. biotech-asia.org The application of sustainable and green chemistry principles, such as microwave-assisted and ultrasound-assisted synthesis, mechanochemical reactions, and the use of deep eutectic solvents, will be pivotal in generating a diverse library of analogues. mdpi.com These approaches not only reduce reaction times and improve yields but also align with the growing demand for sustainable chemical manufacturing. mdpi.com
Furthermore, the exploration of novel catalytic systems, including transition metal-free catalysis, could provide milder reaction conditions for the synthesis of benzoxazole (B165842) derivatives. mdpi.com The development of one-pot multicomponent reactions will also be a key area of focus, streamlining the synthetic process and allowing for the rapid generation of a wide array of derivatives with varied substitution patterns on both the benzoxazole core and the 2-phenyl ring.
| Synthetic Approach | Potential Advantages | Key Focus Areas |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters for diverse substrates |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Exploration of sonochemical effects on regioselectivity |
| Mechanochemical Reactions | Solvent-free conditions, high efficiency | Scalability and application to a broader range of precursors |
| Deep Eutectic Solvents (DES) | Biodegradable and low-cost reaction media | Screening of different DES combinations for optimal reactivity |
| Transition Metal-Free Catalysis | Reduced cost and toxicity | Discovery of novel organocatalysts for benzoxazole formation |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades for complex analogue synthesis |
Advanced Computational Modeling for Target Identification and Validation
Computational approaches will play an increasingly integral role in elucidating the therapeutic potential of this compound and its analogues. While molecular docking studies have provided initial insights into potential biological targets, future research will leverage more advanced computational techniques. benthamdirect.comresearchgate.net These will include molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate prediction of binding energies and reaction mechanisms.
A significant future direction will be the use of in silico methods for target identification and validation. nih.gov Techniques such as reverse docking and pharmacophore modeling can be employed to screen the compound against a wide range of biological targets, potentially uncovering novel mechanisms of action and therapeutic applications. benthamdirect.com Furthermore, the development of predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models will be crucial for prioritizing analogues with favorable pharmacokinetic profiles for further experimental investigation. benthamdirect.com
Broadening the Spectrum of in vitro Biological Evaluations
While initial studies have focused on the anticancer and antimicrobial activities of this compound derivatives, a significant avenue for future research lies in broadening the scope of in vitro biological evaluations. mdpi.comnih.gov The benzoxazole scaffold is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects. ijrrjournal.com Therefore, future studies should include screening of this compound and its analogues against a diverse panel of biological targets associated with these and other diseases.
Systematic screening against various cancer cell lines, including those representing different tumor types and drug-resistant phenotypes, will provide a more comprehensive understanding of its anticancer potential. mdpi.com Similarly, evaluation against a broader range of microbial pathogens, including multidrug-resistant bacteria and fungi, is warranted. mdpi.comnih.gov The exploration of its activity against neglected tropical diseases and viral infections also represents a promising area for future investigation.
| Therapeutic Area | Potential Targets for Evaluation |
| Oncology | Various cancer cell lines (e.g., lung, pancreatic, glioblastoma), Kinases, Topoisomerases |
| Infectious Diseases | Gram-positive and Gram-negative bacteria, Fungal pathogens, Mycobacteria, Viruses |
| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokines |
| Neurodegenerative Diseases | Enzymes and receptors involved in Alzheimer's and Parkinson's disease pathways |
| Cardiovascular Diseases | Enzymes and receptors involved in hypertension and thrombosis |
Development of Advanced Mechanistic Probes
To gain a deeper understanding of the mechanism of action of this compound, the development of advanced mechanistic probes is essential. This will involve the synthesis of derivatives that can be used to identify and validate its cellular targets and to study its effects on biological pathways.
One approach is the design of photoaffinity probes, where a photoreactive group is incorporated into the molecule. Upon photoactivation, these probes can covalently bind to their target proteins, allowing for their identification and characterization. Another strategy is the development of fluorescently labeled analogues. These probes can be used to visualize the subcellular localization of the compound and to monitor its interactions with cellular components in real-time using advanced microscopy techniques. The synthesis of biotinylated or clickable alkyne-tagged derivatives would also facilitate the isolation and identification of binding partners through affinity chromatography and subsequent proteomic analysis.
Design of Targeted Libraries Based on SAR Insights
Structure-activity relationship (SAR) studies have begun to elucidate the key structural features of this compound that are important for its biological activity. mdpi.com Future research will focus on leveraging these insights to design and synthesize targeted libraries of analogues with improved potency and selectivity.
SAR studies have indicated that substitutions at the C2 and C5 positions of the benzoxazole ring can significantly influence biological activity. mdpi.com Therefore, future work will involve the systematic modification of these positions with a variety of functional groups to explore their effects on potency and target selectivity. For example, the introduction of different substituents on the 3,4-dimethoxyphenyl ring will allow for the fine-tuning of electronic and steric properties to optimize interactions with the target. Similarly, the exploration of a wide range of substituents at the C5 position of the benzoxazole core, such as halogens, alkyl, and alkoxy groups, will be crucial for enhancing biological activity. mdpi.com This focused approach to library design will accelerate the discovery of lead compounds with promising therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 2-(3,4-dimethoxyphenyl)-1,3-benzoxazole, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis of benzoxazole derivatives typically involves condensation reactions. For example, a validated protocol for analogous compounds involves refluxing a triazole precursor with substituted benzaldehyde in absolute ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and crystallization . Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution, while ethanol aids in Schiff base formation.
- Catalyst : Acidic conditions (e.g., acetic acid) facilitate imine formation.
- Temperature : Prolonged reflux (4–18 hours) ensures completion of cyclization.
- Purification : Recrystallization from ethanol/water mixtures improves purity (yields ~65–72%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm methoxy group placement and benzoxazole ring formation. Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .
- X-ray crystallography : Single-crystal analysis provides bond-length validation (e.g., C–O bond distances of ~1.36 Å in the benzoxazole ring) and dihedral angles between the dimethoxyphenyl and benzoxazole moieties (~15–25°) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substituents in antitumor activity?
Methodological Answer:
- Substituent modification : Synthesize analogs with methoxy groups replaced by halogens, hydroxyl, or methyl groups. For example, replacing 3,4-dimethoxy with 3,4-dihydroxy groups alters electron density and hydrogen-bonding capacity .
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values to determine substituent effects. For instance, 3,4-dimethoxy analogs show enhanced activity (IC = 1.2–3.5 µM) compared to non-substituted derivatives (>10 µM) .
- Computational modeling : Perform DFT calculations to correlate substituent electronic properties (HOMO-LUMO gaps, Mulliken charges) with biological activity .
Q. What computational approaches are recommended to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. The methoxy groups often form hydrophobic contacts with residues (e.g., Leu844 in EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) values <2 Å indicate stable ligand-protein complexes .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the benzoxazole ring) using software like Phase .
Q. How should researchers address discrepancies in biological activity data across different in vitro assays?
Methodological Answer:
- Assay standardization : Use consistent cell lines and protocols (e.g., ATP-based luminescence vs. MTT assays). Variability in IC values may arise from differences in metabolic activity detection .
- Counter-screen for off-target effects : Test compounds against non-cancerous cell lines (e.g., HEK293) to exclude nonspecific cytotoxicity .
- Data normalization : Apply Z-score or percent inhibition normalization to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
